N'-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-Anthracen-9-ylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a hydrazide derivative featuring:
- 1,2,4-Triazole core: Substituted with 4-methylphenyl (para-tolyl) and phenyl groups, enhancing steric and electronic diversity.
- Sulfanyl acetohydrazide backbone: Contributing to hydrogen bonding and metal coordination capabilities .
This compound is structurally tailored for applications in medicinal chemistry and materials science, leveraging its conjugated system and functional groups for targeted interactions.
Properties
Molecular Formula |
C32H25N5OS |
|---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C32H25N5OS/c1-22-15-17-26(18-16-22)37-31(23-9-3-2-4-10-23)35-36-32(37)39-21-30(38)34-33-20-29-27-13-7-5-11-24(27)19-25-12-6-8-14-28(25)29/h2-20H,21H2,1H3,(H,34,38)/b33-20+ |
InChI Key |
PLUVNQHXHHKIIK-FMFFXOCNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step processThe final step involves the condensation of the intermediate with acetohydrazide under specific reaction conditions, such as refluxing in an appropriate solvent .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce various reduced forms of the compound .
Scientific Research Applications
N’-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Solvent Systems: Ethanol and DMF are common, with acid catalysts (e.g., HCl or acetic acid) accelerating imine formation .
- Substituent Influence : Bulky groups (e.g., anthracene) may require extended reaction times but enhance crystallinity .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Calculated using fragment-based methods.
†Estimated based on analogues with similar substituents .
Key Trends :
Table 2: Reported Bioactivities of Analogues
Insights :
- The target compound’s anthracene moiety may enhance DNA intercalation or enzyme inhibition , but specific data is lacking.
- Nitro and chlorophenyl analogues show pronounced bioactivity, suggesting EWGs enhance target binding .
Spectral Characteristics
- IR Spectroscopy : Sulfanyl (C-S) stretches observed at 650–750 cm⁻¹; triazole C=N at 1600 cm⁻¹ .
- NMR : Anthracene protons appear as multiplets at δ 7.8–8.5 ppm; triazole CH resonates at δ 8.2–8.4 ppm .
- UV-Vis : Anthracene absorption at λmax ≈ 350–400 nm, while nitro derivatives show red shifts (λmax ≈ 420 nm) .
Stability and Reactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
